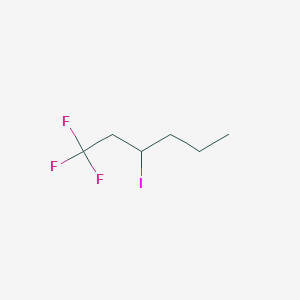

3-Iodo-1,1,1-trifluorohexane

Descripción

Contextual Significance within Organofluorine Chemistry

Organofluorine chemistry is a specialized area of organic chemistry that studies the properties and reactions of compounds containing the carbon-fluorine bond. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the high electronegativity of fluorine, which can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

The trifluoromethyl group (-CF3) is of particular importance. Its strong electron-withdrawing nature and steric bulk can significantly impact the reactivity and stability of a molecule. While there is a scarcity of specific research on 3-Iodo-1,1,1-trifluorohexane, compounds with similar structures, such as 1,1,1-trifluoro-2-iodoethane (B141898), are utilized as precursors for creating anti-tuberculosis agents and have been studied for their enzyme inhibition and antimicrobial properties. nbinno.com This suggests that this compound could serve as a valuable synthon for introducing the trifluoroethylpropyl group into various molecular scaffolds, a strategy often employed in the development of pharmaceuticals and agrochemicals.

The synthesis of such fluorinated building blocks is a key area of research. nih.gov General methods for creating fluorinated compounds often involve the use of specialized fluorinating agents or the incorporation of pre-fluorinated building blocks. nih.gov

Role as a Functionalized Organoiodine Compound in Synthetic Research

As a functionalized organoiodine compound, this compound possesses a carbon-iodine (C-I) bond, which is relatively weak and highly polarizable. This makes the iodine atom an excellent leaving group in nucleophilic substitution reactions and a key participant in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Organoiodine compounds are frequently employed in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are fundamental tools in modern organic synthesis for the construction of complex molecular architectures. While specific examples involving this compound are not readily found, its secondary iodide structure suggests it could participate in such reactions. For instance, iron-catalyzed carboiodination of alkynes has been demonstrated with secondary alkyl iodides like cyclohexyl iodide. thieme-connect.de

The reactivity of the C-I bond can be exploited to introduce the 1,1,1-trifluorohexan-3-yl moiety into a target molecule. The synthesis of alkyl iodides from alcohols is a common transformation, often achieved using reagents like triphenylphosphine (B44618) and iodine, in what is known as the Appel reaction. youtube.comcommonorganicchemistry.com This suggests a potential synthetic route to this compound could start from the corresponding alcohol, 1,1,1-trifluorohexan-3-ol.

Physicochemical Properties

Below is a table summarizing some of the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1257535-27-5 | nih.gov |

| Molecular Formula | C6H10F3I | nih.gov |

| IUPAC Name | 1,1,1-trifluoro-3-iodohexane | nih.gov |

| Purity | 95% | nih.gov |

| Storage Temperature | Refrigerated | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-iodohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3I/c1-2-3-5(10)4-6(7,8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRQARUUKDNGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601808 | |

| Record name | 1,1,1-Trifluoro-3-iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-27-5 | |

| Record name | 1,1,1-Trifluoro-3-iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1,1,1-trifluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Iodo 1,1,1 Trifluorohexane and Its Analogues

Strategies for the Directed Iodination of Trifluoromethylated Hexane (B92381) Frameworks

The direct, regioselective iodination of an unactivated C-H bond at the C-3 position of a 1,1,1-trifluorohexane (B189848) framework represents a significant synthetic challenge. Such transformations are difficult to control because the aliphatic C-H bonds along the hexane chain possess similar reactivities. Current research in C-H functionalization often relies on directing groups or highly reactive radical processes that may lack the desired site-selectivity for a simple alkane chain.

While methods for the iodination of arenes and activated positions have seen significant advancement, including iron-catalyzed and copper-mediated processes, these are not directly applicable to the selective functionalization of a non-activated secondary carbon in a fluoroalkane chain. libretexts.orgmdpi.com Consequently, the synthesis of 3-iodo-1,1,1-trifluorohexane does not typically proceed via direct C-H iodination. Instead, the prevailing strategies involve the introduction of a functional group at the C-3 position of a suitable precursor, which is then converted to the iodide. This precursor-based approach allows for precise control over the location of the iodine atom.

Precursor Chemistry for the Elaboration of Fluoroalkyl Iodides

The most reliable and well-established routes to this compound rely on the synthesis and subsequent transformation of key precursors, primarily the corresponding alcohol or an alternative halide.

The principal precursor for synthesizing this compound is 1,1,1-trifluorohexan-3-ol. This secondary alcohol provides a functional handle at the precise location required for iodide introduction.

Synthesis of 1,1,1-Trifluorohexan-3-ol:

A primary method for the synthesis of 1,1,1-trifluorohexan-3-ol is the Grignard reaction. libretexts.org This involves the nucleophilic addition of a propyl Grignard reagent, such as propylmagnesium bromide, to an electrophilic trifluoroacetyl compound, typically ethyl trifluoroacetate. The reaction proceeds by the addition of the propyl nucleophile to the carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently collapses, and after a second equivalent of the Grignard reagent adds to the newly formed ketone, an acidic workup yields the tertiary alcohol. To obtain the desired secondary alcohol, the reaction must be controlled to favor the formation of the intermediate trifluoromethyl ketone, which is then reduced. A more direct route involves the reaction of propylmagnesium bromide with trifluoroacetaldehyde, though the latter is a gas and can be difficult to handle.

A viable alternative is the Reformatsky reaction, which employs an organozinc reagent. libretexts.orgbyjus.com This reaction could involve, for example, the condensation of butyraldehyde (B50154) with a trifluoromethyl-containing zinc reagent. However, the Grignard approach with a trifluoroacetic acid ester remains a more common and direct strategy for accessing the key alcohol intermediate. libretexts.orgresearchgate.net

Halogenation of 1,1,1-Trifluorohexan-3-ol:

Once 1,1,1-trifluorohexan-3-ol is obtained, the hydroxyl group can be converted to an iodide via several established halogenation methods. As a secondary alcohol, it readily undergoes nucleophilic substitution. Common pathways include:

Reaction with Hydrogen Iodide (HI): Often generated in situ from an alkali metal iodide (e.g., NaI, KI) and a non-oxidizing strong acid like concentrated phosphoric(V) acid (H₃PO₄). tcichemicals.com Sulfuric acid is generally avoided as it can oxidize iodide ions to iodine. tcichemicals.com

Phosphorus-Based Reagents: A mixture of red phosphorus and iodine can be used, which forms phosphorus triiodide (PI₃) in situ. ua.es This reagent then reacts with the alcohol to yield the iodoalkane.

Appel Reaction Conditions: This method uses triphenylphosphine (B44618) (PPh₃) and iodine. The reaction forms an intermediate phosphonium (B103445) salt, which is then displaced by iodide in a mechanism analogous to the classic Appel reaction for producing alkyl chlorides and bromides.

Sodium Borohydride/Iodine System: A method has been reported for the conversion of alcohols to their corresponding iodides using a NaBH₄/I₂ system, which proceeds through the formation of an alkoxyborate intermediate. organic-chemistry.org

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Acid-Catalyzed | NaI or KI, H₃PO₄ | Heat, distillation | H₃PO₄ is used instead of H₂SO₄ to prevent oxidation of HI. tcichemicals.com |

| Phosphorus/Iodine | Red Phosphorus, I₂ | Heat under reflux | PI₃ is generated in situ. ua.es |

| Appel-type Reaction | PPh₃, I₂, Imidazole | Room temperature, CH₂Cl₂ | Mild conditions suitable for various functional groups. |

| Reductive Iodination | NaBH₄, I₂ | 60-80 °C, Dioxane | Involves formation of an intermediate that is then substituted. organic-chemistry.org |

An alternative and highly effective strategy for the synthesis of this compound is through a halogen exchange reaction, most notably the Finkelstein reaction. byjus.comwikipedia.org This pathway requires the preparation of a precursor molecule, typically 3-bromo- (B131339) or 3-chloro-1,1,1-trifluorohexane.

Synthesis of Precursors:

The bromo- and chloro-analogues are generally prepared from the same alcohol precursor, 1,1,1-trifluorohexan-3-ol. Bromination can be achieved using reagents like phosphorus tribromide (PBr₃), while chlorination can be accomplished with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The Finkelstein Reaction:

The Finkelstein reaction is a classic Sₙ2 substitution that converts an alkyl chloride or bromide into an alkyl iodide. wikipedia.orgtestbook.com The reaction is an equilibrium process, but it is effectively driven to completion by exploiting Le Châtelier's principle.

R-X + NaI ⇌ R-I + NaX (where X = Cl, Br)

The reaction is typically carried out in acetone, a polar aprotic solvent in which sodium iodide (NaI) is soluble, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are poorly soluble. byjus.comwikipedia.org The precipitation of these salts from the reaction mixture removes them from the equilibrium, thus driving the reaction forward to produce the desired iodoalkane in high yield. wikipedia.org

Mechanistic Details:

The Finkelstein reaction proceeds via a single-step bimolecular nucleophilic substitution (Sₙ2) mechanism. byjus.com Key features of this mechanism are:

Nucleophilic Attack: The iodide ion (I⁻) from NaI acts as the nucleophile, attacking the electrophilic carbon atom bonded to the leaving group (Cl or Br).

Backside Attack: The attack occurs from the side opposite to the leaving group.

Inversion of Stereochemistry: This backside attack results in an inversion of the configuration at the chiral center (if applicable).

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The efficiency of the reaction is highest for primary halides and effective for secondary halides like 3-bromo-1,1,1-trifluorohexane, though tertiary halides are unreactive under these conditions. wikipedia.org

Emerging Synthetic Approaches to Trifluoroalkylated Iodoalkanes

While precursor-based methods are well-established, research continues into novel and more direct methods for synthesizing fluoroalkyl iodides and their analogues.

Iodofluorination of Alkenes: An emerging strategy involves the simultaneous introduction of both iodine and fluorine across a double bond. For instance, the iodine-mediated iodofluorination of alkenes using an HF reagent and an oxidant can produce 2-fluoroalkyl iodides. chemchart.com Applying this to a substrate like 1-hexene (B165129) could provide access to fluoro-iodohexane isomers, which are valuable analogues of the target compound.

Radical-Based Methods: The development of radical reactions provides new avenues for C-I bond formation. This includes metal-mediated radical perfluoroalkylation and iodination reactions. oup.com While precise regioselectivity on an unactivated alkane remains a hurdle, these methods are powerful for creating complex fluorinated molecules.

Indium-Catalyzed Reductive Iodination: A notable modern method is the indium(III)-catalyzed reductive iodination of carboxylic acids and their derivatives. organic-chemistry.org This process uses a hydrosilane as a reducing agent and an iodine source (like I₂) to convert the carboxyl group directly into an iodomethyl group (-CH₂I). While this would produce a terminal iodide, the methodology showcases the ongoing development of milder and more functional-group-tolerant catalytic systems for preparing iodoalkanes.

Reactivity and Mechanistic Investigations of 3 Iodo 1,1,1 Trifluorohexane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a cornerstone of the reactivity of 3-iodo-1,1,1-trifluorohexane, primarily due to the presence of iodine, an excellent leaving group.

The secondary carbon atom bonded to iodine in this compound is an electrophilic site susceptible to nucleophilic attack. The compound is prone to undergo bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.orgpearson.com This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-iodine bond. libretexts.org

The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the incoming nucleophile, following second-order kinetics. pressbooks.pubyoutube.com Several factors influence the reactivity of this compound in SN2 reactions:

Leaving Group Ability: The iodide ion is an excellent leaving group because the carbon-iodine bond is relatively weak and the resulting iodide anion is large, polarizable, and stable in solution.

Steric Hindrance: The reaction occurs at a secondary carbon, which is more sterically hindered than a primary carbon. youtube.com The bulky groups around the reaction center can impede the approach of the nucleophile, potentially slowing the reaction rate compared to less hindered analogues. libretexts.orgpressbooks.pub

A hypothetical comparison of SN2 reaction outcomes for this compound with various nucleophiles is presented below.

| Nucleophile | Product | Expected Relative Rate |

| HS⁻ | 1,1,1-Trifluorohexane-3-thiol | Fast |

| CH₃O⁻ | 3-Methoxy-1,1,1-trifluorohexane | Moderate |

| CN⁻ | 4,4,4-Trifluoroheptanenitrile | Moderate |

| N₃⁻ | 3-Azido-1,1,1-trifluorohexane | Fast |

This table is illustrative and relative rates depend on specific reaction conditions such as solvent and temperature.

The trifluoromethyl (CF₃) group, while not directly attached to the reaction center, exerts a powerful influence on the SN2 pathway through electronic and steric effects.

Electronic Effects: The CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect (-I) pulls electron density away from the rest of the carbon chain, making the iodine-bearing carbon more electrophilic and thus more susceptible to attack by a nucleophile. This electronic influence is expected to increase the rate of the SN2 reaction.

Stereoselectivity: A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. pearson.com If the starting material is a single enantiomer of this compound, the backside attack by the nucleophile will lead to the formation of the product with the opposite stereochemical configuration. The trifluoromethyl group, being part of the molecular backbone, is integral to the stereochemical outcome but does not alter the fundamental mechanism of inversion.

Radical Reaction Mechanisms

Beyond ionic pathways, this compound is a versatile precursor for generating carbon-centered radicals, which are key intermediates in various synthetic transformations.

The relatively weak carbon-iodine bond can be cleaved homolytically to generate the 1,1,1-trifluorohexan-3-yl radical. This process can be initiated by heat, light, or a radical initiator. A common method involves halogen atom transfer, where a radical initiator like triethylborane (B153662) (Et₃B) can abstract the iodine atom to form the alkyl radical. researchgate.net

Properties of the 1,1,1-Trifluorohexan-3-yl Radical:

| Property | Description |

|---|---|

| Structure | A secondary (2°) alkyl radical (CF₃CH₂CH•CH₂CH₂CH₃). |

| Stability | Secondary radicals are generally more stable than primary radicals due to hyperconjugation. libretexts.org However, the strong electron-withdrawing nature of the nearby CF₃ group can have a destabilizing effect on the electron-deficient radical center. |

| Reactivity | As a highly reactive intermediate, it can undergo various reactions such as addition to alkenes and alkynes, or coupling with other radicals. chinesechemsoc.org |

Once generated, this secondary trifluoromethylated alkyl radical can participate in late-stage functionalization, allowing for the introduction of the trifluorohexyl moiety into complex molecules. organic-chemistry.org

Single Electron Transfer (SET) is a powerful mechanism for generating radicals from alkyl halides under milder, catalytically controlled conditions. nih.govacs.org In this process, a catalyst, often a transition metal complex in a low oxidation state, donates a single electron to the this compound substrate. nih.gov

This SET event forms a transient radical anion, which rapidly fragments by ejecting the stable iodide anion to produce the desired 1,1,1-trifluorohexan-3-yl radical. This radical can then be used in a variety of subsequent transformations. nih.gov For example, in copper-catalyzed reactions, the generated alkyl radical can be trapped by the catalyst to form an alkyl-copper intermediate or undergo trifluoromethylation. acs.orgacs.org This catalytic approach offers high levels of control over radical generation and subsequent reactions, preventing uncontrolled side reactions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions. torontomu.caeie.gr These reactions are fundamental for forming new carbon-carbon bonds.

The general catalytic cycle for these transformations, most commonly catalyzed by palladium or nickel complexes, involves three key steps:

Oxidative Addition: The low-valent metal catalyst inserts into the carbon-iodine bond of this compound.

Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc compound) transfers its organic group to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are ejected, forming the final product and regenerating the active catalyst. mdpi.com

This substrate is suitable for several important cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound, such as a boronic acid or ester, in the presence of a base. organic-chemistry.orgnih.gov

Negishi Coupling: Reaction with an organozinc reagent. Nickel-catalyzed Negishi couplings have proven particularly effective for unactivated secondary alkyl halides, overcoming challenges like β-hydride elimination. acs.orgorganic-chemistry.orgacs.org

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. eie.gr

The table below illustrates potential products from cross-coupling reactions involving this compound.

| Coupling Reaction | Nucleophilic Partner (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-1,1,1-trifluorohexane |

| Negishi | Ethylzinc chloride | 5,5,5-Trifluoro-3-ethylhexane |

| Sonogashira | Phenylacetylene | 1,1,1-Trifluoro-3-(phenylethynyl)hexane |

These reactions highlight the synthetic utility of this compound as a building block for introducing the trifluorohexyl group into a diverse range of more complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Heck-type, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. fishersci.co.uk The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for such transformations. The general reactivity order for halides in these couplings is R-I > R-Br > R-OTf >> R-Cl, highlighting the utility of iodoalkanes. fishersci.co.uk

Heck-type Reactions

The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.org However, modifications of this reaction can utilize alkyl halides. Research on analogous compounds, such as 1-iodo-3,3,3-trifluoropropane, demonstrates a domino reaction pathway where the substrate first undergoes an in-situ dehydrohalogenation to form an alkene, which then participates in a Heck coupling with an aryl halide. nih.gov This approach allows for the synthesis of β-trifluoromethylstyrene derivatives. nih.gov

In a typical reaction, the iodo-trifluoro-alkane is treated with an iodoarene in the presence of a palladium catalyst and a base. nih.gov A screening of catalysts and bases found that Palladium(II) acetate (B1210297) (Pd(OAc)2) with potassium carbonate (K2CO3) provides optimal results. nih.gov

Table 1: Representative Heck-type Reaction with an Analogous Iodo-Trifluoro-Alkane

This table is based on the reaction of 1-iodo-3,3,3-trifluoropropane with 3-iodotoluene (B1205562) as a model system. nih.gov

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 (2) | K2CO3 (3) | DMF | 200 (Microwave) | 83 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation that couples an organoboron compound with an organohalide. libretexts.org Its advantages include mild reaction conditions and the low toxicity of the boron reagents. fishersci.co.uk The iodine atom in this compound facilitates its use in Suzuki-Miyaura reactions to create new C-C bonds.

Studies on the closely related compound 1,1,1-trifluoro-2-iodoethane (B141898) have demonstrated successful palladium-catalyzed cross-coupling with a variety of aryl and heteroaryl boronic acid esters. nih.gov This protocol enables the introduction of trifluoroethyl groups into different aromatic systems under mild conditions, suggesting that this compound would behave similarly to introduce the 1,1,1-trifluorohex-3-yl moiety. nih.gov The scope of these couplings is broad, though side reactions such as deiodination can occur. nih.gov A change in solvent, for example from isopropanol (B130326) to t-butanol, has been shown to suppress these side pathways and improve yields in related systems. nih.gov

Table 2: Suzuki-Miyaura Coupling of an Analogous Fluoroalkyl Iodide with Boronic Acid Esters

This table illustrates the scope of the reaction based on findings for 1,1,1-trifluoro-2-iodoethane. nih.gov

| Aryl/Heteroaryl Boronic Acid Ester Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylboronic acid ester | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | Trifluoroethyl-benzene |

| 4-Methoxyphenylboronic acid ester | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 4-Methoxy-trifluoroethyl-benzene |

| 3-Thiopheneboronic acid ester | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 3-Trifluoroethyl-thiophene |

| 2-Naphthylboronic acid ester | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 2-Trifluoroethyl-naphthalene |

Exploration of Other Transition Metal Catalyses for Carbon-Carbon Bond Formation

Beyond palladium, other transition metals are effective catalysts for forming carbon-carbon bonds. The exploration of metals like nickel and copper, often in conjunction with photoredox catalysis, has opened up new synthetic pathways. princeton.eduresearchgate.net

Nickel Catalysis: Nickel catalysts are known to participate in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings. nih.gov These reactions offer complementary reactivity to palladium.

Copper Catalysis: Copper-catalyzed reactions are another important class of transformations. jcsp.org.pk While often used for C-N or C-S bond formation, copper catalysis can also mediate C-C coupling reactions. jcsp.org.pk

Metallaphotoredox Catalysis: This emerging field merges visible-light photoredox catalysis with transition metal catalysis. researchgate.netnih.gov This synergistic approach allows for the generation of reactive radical species under exceptionally mild conditions. researchgate.net It can modulate the oxidation states of metal catalysts (e.g., Ni(II) to Ni(III)), enabling challenging steps like reductive elimination that might be difficult under purely thermal conditions. nih.gov This strategy could be applied to this compound to couple it with a wider range of partners. princeton.edunih.gov

Hiyama Coupling: This palladium-catalyzed reaction couples organohalides with organosilicon compounds. sioc-journal.cn Recent developments have shown its utility in forming C(sp3)-C(sp2) bonds to synthesize trifluoropropyl (hetero)arenes, a transformation type for which this compound would be a suitable halide partner. sioc-journal.cn

Table 3: Overview of Potential Transition Metal-Catalyzed C-C Bond Formations

| Reaction Name | Metal Catalyst | Coupling Partner | Key Features |

| Suzuki-Miyaura | Palladium, Nickel | Organoboron | Mild conditions, high functional group tolerance. fishersci.co.uklibretexts.org |

| Heck | Palladium | Alkene | Forms substituted alkenes. organic-chemistry.orglibretexts.org |

| Hiyama | Palladium | Organosilicon | Good functional group tolerance. sioc-journal.cn |

| Negishi | Nickel, Palladium | Organozinc | High reactivity but can be sensitive to air/moisture. |

| Stille | Palladium | Organotin | Broad scope but tin reagents are toxic. libretexts.org |

| Kumada | Nickel, Palladium | Grignard Reagent | Highly reactive but limited functional group tolerance. |

Alkylation Processes and Related Synthetic Transformations

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making the compound an effective alkylating agent. The iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions (e.g., SN2). This reactivity allows for the introduction of the 1,1,1-trifluorohexan-3-yl moiety onto a wide range of nucleophiles.

This process is typically carried out in the presence of a base to deprotonate the nucleophile or to scavenge the HI produced. google.com The choice of a weak or strong base depends on the acidity of the nucleophile. google.com

Table 4: Representative Alkylation Reactions with this compound

| Nucleophile Type | Example Nucleophile | Base | Product |

| Alkoxide | Sodium ethoxide (NaOEt) | N/A (pre-formed) | 3-Ethoxy-1,1,1-trifluorohexane |

| Phenoxide | Sodium phenoxide (NaOPh) | N/A (pre-formed) | 3-Phenoxy-1,1,1-trifluorohexane |

| Thiolate | Sodium thiophenolate (NaSPh) | N/A (pre-formed) | 3-(Phenylthio)-1,1,1-trifluorohexane |

| Amine | Diethylamine (Et2NH) | K2CO3 | N,N-Diethyl-3-amino-1,1,1-trifluorohexane |

| Enolate | Diethyl malonate | Sodium ethoxide | Diethyl 2-(1,1,1-trifluorohexan-3-yl)malonate |

Synthesis and Synthetic Utility of Derivatives and Analogues of 3 Iodo 1,1,1 Trifluorohexane

Accessing Diverse Functionalized Hexane (B92381) Scaffolds via Iodide Reactivity

The presence of an iodine atom on the hexane chain is a key feature that allows for the introduction of a wide array of functional groups. The iodide ion is an excellent leaving group, making 3-Iodo-1,1,1-trifluorohexane susceptible to nucleophilic substitution reactions. This reactivity allows for the synthesis of diverse hexane scaffolds by displacing the iodide with various nucleophiles.

For instance, the compound can serve as a building block in the synthesis of more complex molecules through substitution reactions where the iodine is replaced by other functional groups. This process is fundamental in creating a library of trifluoromethylated hexane derivatives for various research applications.

Chemical Transformations Involving the Iodine Moiety

The iodine moiety in this compound is the focal point for a range of chemical transformations beyond simple nucleophilic substitutions. The carbon-iodine bond is amenable to the formation of organometallic reagents and participation in cross-coupling reactions.

Key transformations include:

Cross-Coupling Reactions: The iodine atom facilitates participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Alkylation Processes: The compound can be used as an alkylating agent, transferring the 1,1,1-trifluorohexyl group to various substrates.

Radical Reactions: The carbon-iodine bond can undergo homolytic cleavage to generate radical intermediates. These intermediates can participate in a variety of radical-mediated transformations.

The reactivity of analogous iodo-fluoroalkanes further illustrates the synthetic potential. For example, the palladium-catalyzed cross-coupling of 1,1,1-trifluoro-2-iodoethane (B141898) with aryl and heteroaryl boronic acid esters provides a convenient method for introducing trifluoroethyl groups into aromatic systems under mild conditions. sigmaaldrich.com Similarly, other iodo-substituted fluoroalkanes are used in a variety of coupling and substitution reactions. vulcanchem.com

Stereochemical Aspects in Derivative Synthesis and Reactivity

When considering reactions at the stereocenter of this compound (the carbon atom bonded to the iodine), the stereochemical outcome of the reaction is of significant importance. For example, in nucleophilic substitution reactions, the mechanism (SN1 or SN2) will dictate the stereochemistry of the resulting product.

An SN2 reaction would proceed with an inversion of configuration at the chiral center.

An SN1 reaction , proceeding through a planar carbocation intermediate, would likely result in a racemic mixture of products.

The presence of the bulky trifluoromethyl group can sterically hinder the backside attack required for an SN2 mechanism, potentially influencing the reaction pathway. The electronic effects of the fluorine atoms can also play a role in the stability of any potential carbocation intermediates in an SN1 reaction. While specific studies on the stereochemistry of this compound are not detailed in the provided results, the general principles of stereoselective synthesis in related fluorinated compounds are an active area of research.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is governed by the electronic and steric properties of the substituents. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the adjacent carbon-iodine bond.

This electron-withdrawing effect can impact the reactivity in several ways:

It can polarize the C-I bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

It can destabilize the formation of a carbocation at the adjacent carbon, potentially disfavoring SN1-type reactions.

Advanced Applications in Chemical Synthesis and Materials Science

Building Block for Complex Organofluorine Compounds

3-Iodo-1,1,1-trifluorohexane serves as a key intermediate for the synthesis of complex fluorine-containing molecules. The presence of an iodine atom at the 3-position provides a reactive site for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, while the trifluoromethyl group imparts unique electronic and steric properties to the target molecule.

The carbon-iodine (C-I) bond in this compound is the molecule's primary reactive handle. This bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making the iodine atom an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the direct attachment of the 1,1,1-trifluorohexyl group to a variety of nucleophiles, including alkoxides, thiolates, and amines, to form the corresponding ethers, thioethers, and amines.

Furthermore, the C-I bond is highly susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium and copper. This reactivity is the foundation for its use in a myriad of cross-coupling reactions, enabling the precise and directed installation of the trifluoromethylated hexyl fragment onto aromatic, heteroaromatic, and vinylic systems. This targeted approach is crucial for the rational design of complex molecules where the specific placement of the fluorinated chain is critical for function.

The ability to connect the 1,1,1-trifluorohexyl unit to various other molecular fragments in a controlled manner makes this compound a prime example of a modular building block. Synthetic chemists can employ this reagent to systematically modify existing molecular scaffolds, creating libraries of novel fluorinated compounds for screening in drug discovery and materials science. For instance, by coupling it with different boronic acids in a Suzuki reaction, a diverse array of aryl- or heteroaryl-substituted trifluorohexanes can be generated. This modularity accelerates the discovery process by allowing researchers to rapidly explore the chemical space around a core structure. The general utility of iodoalkanes in these transformations highlights the potential of this specific fluorinated version. sigmaaldrich.com

Role in Selective Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon (C-C) bonds is central to organic synthesis. This compound is a particularly effective substrate for several types of palladium-catalyzed cross-coupling reactions that selectively form C-C bonds. The reactivity of iodoalkanes in these processes is well-documented, and the presence of the trifluoromethyl group does not impede this utility. sigmaaldrich.com

Prominent examples of such reactions where this compound can be applied include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form a new C(sp²)-C(sp³) or C(sp³)-C(sp³) bond. nih.gov

Heck Reaction: Coupling with alkenes to introduce the trifluorohexyl group adjacent to a double bond.

Sonogashira Coupling: Reaction with terminal alkynes to form an alkynyl-substituted trifluorohexane.

Copper-Catalyzed Coupling: The historical McLoughlin-Thrower reaction and its modern variants use copper to couple iodoalkanes with aromatic compounds. wikipedia.org

These reactions are known for their high functional group tolerance and mild reaction conditions, making them powerful tools for late-stage functionalization in the synthesis of complex molecules.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic Acid/Ester | Pd(0) complex + Base | Alkyl-Aryl or Alkyl-Alkyl |

| Heck Reaction | Alkene | Pd(0) complex + Base | Alkyl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | Alkyl-Alkynyl |

| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) complex | Alkyl-Aryl or Alkyl-Alkyl |

Potential Contributions to Novel Materials Development

The incorporation of fluorinated alkyl chains is a proven strategy for creating materials with unique and desirable properties. The 1,1,1-trifluorohexyl moiety, when incorporated into polymers, surfactants, or surface coatings via this compound, is expected to impart several valuable characteristics. alfa-chemistry.com

The strong electronegativity and low polarizability of fluorine atoms lead to weak intermolecular forces. When the trifluorohexyl groups are densely packed on a surface, they can create interfaces with very low surface energy. This translates to materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). Such properties are highly sought after for applications like self-cleaning coatings, stain-resistant textiles, and microfluidic devices.

Furthermore, the high strength of the carbon-fluorine bond contributes to exceptional thermal and chemical stability. alfa-chemistry.com Polymers functionalized with the 1,1,1-trifluorohexyl group would likely exhibit enhanced resistance to chemical degradation, weathering, and high temperatures, making them suitable for use in harsh environments.

| Property | Underlying Cause | Potential Application |

|---|---|---|

| Hydrophobicity & Oleophobicity | Low surface energy from C-F bonds | Self-cleaning surfaces, anti-fouling coatings |

| Chemical Inertness | High strength of the C-F bond | Chemically resistant polymers and seals |

| Thermal Stability | High C-F bond dissociation energy | High-performance lubricants, heat-transfer fluids |

| Low Refractive Index | Low polarizability of C-F bonds | Anti-reflective coatings, optical fibers |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

¹⁹F NMR for Fluorine Environment Elucidation

Fluorine-19 NMR is particularly powerful for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org The chemical shift of the trifluoromethyl (CF₃) group is highly indicative of its local electronic environment. For compounds containing a CF₃ group, the ¹⁹F NMR spectrum typically shows a signal in the range of -50 to -80 ppm relative to a standard like CFCl₃. wikipedia.org

In the case of 3-Iodo-1,1,1-trifluorohexane, the CF₃ group at the C1 position is expected to exhibit a single resonance. The presence of two adjacent protons on the C2 carbon would lead to a triplet multiplicity for the CF₃ signal due to ³J(H,F) coupling, assuming no other couplings are resolved. The precise chemical shift would be influenced by the electron-withdrawing iodine atom at the C3 position. For a similar compound, 2-bromo-1,1,1-trifluorohexane, the CF₃ group shows a doublet in the ¹⁹F NMR spectrum at approximately -72.4 ppm, with a coupling constant (J) of 7.2 Hz, arising from coupling to the single proton on the adjacent carbon. beilstein-journals.org

Table 1: Representative ¹⁹F NMR Data for a Structural Analog

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2-Bromo-1,1,1-trifluorohexane | CF₃ | -72.4 | d (doublet) | 7.2 |

| Data for 2-bromo-1,1,1-trifluorohexane is used as a proxy due to the absence of published data for this compound. beilstein-journals.org |

¹H and ¹³C NMR for Comprehensive Structural Confirmation and Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information to fully confirm the structure of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the protons at each position of the hexane (B92381) chain. The protons on the carbon adjacent to the iodine (C3) would be significantly deshielded, appearing at a downfield chemical shift. The protons on the carbon adjacent to the CF₃ group (C2) would also be deshielded and would show coupling to the fluorine atoms. For instance, in 1,1,1-trifluoro-3-iodopropane (B1329920), the CH₂ group adjacent to the iodine appears as a triplet at approximately 3.20 ppm. rsc.org

The ¹³C NMR spectrum would reveal six distinct carbon signals. The carbon atom bonded to the trifluoromethyl group (C1) would appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbon atom bonded to iodine (C3) would be shifted upfield compared to an unsubstituted alkane due to the heavy atom effect of iodine. For example, in 1-iodo-2-methylpropane, the carbon bearing the iodine atom resonates at around 18.5 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs)

| Position | ¹H Chemical Shift (δ) ppm (Predicted) | ¹³C Chemical Shift (δ) ppm (Predicted) |

| 1 | - | Quartet (due to C-F coupling) |

| 2 | Downfield, multiplet | Downfield |

| 3 | Most downfield, multiplet | Upfield (due to iodine) |

| 4 | Alkane region | Alkane region |

| 5 | Alkane region | Alkane region |

| 6 | Terminal methyl, triplet | Terminal methyl |

| Predictions are based on general principles and data from analogous compounds like 1,1,1-trifluoro-3-iodopropane and iodoalkanes. rsc.org |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₁₀F₃I), the expected exact mass can be calculated. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak. guidechem.com HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the HRMS of 2-bromo-1,1,1-trifluorohexane was found to be 217.9927, which is in close agreement with the calculated value of 217.9918 for C₆H₁₀BrF₃. beilstein-journals.org

Applications in Reaction Monitoring and Product Identification

Mass spectrometry, often coupled with gas chromatography (GC-MS), is invaluable for monitoring the progress of chemical reactions and identifying products and byproducts. In the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of the desired product. The fragmentation pattern observed in the mass spectrum provides a fingerprint for the compound. Common fragmentation pathways for iodoalkanes include the loss of the iodine atom (a peak at M-127) and cleavage of the carbon-carbon bonds. guidechem.com The base peak in the mass spectrum of iodoalkanes is often the alkyl fragment resulting from the loss of the iodine atom.

Table 3: Expected Prominent Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

| [M]⁺ | Molecular Ion |

| [M-I]⁺ | Loss of Iodine atom |

| [M-C₃H₇]⁺ | Cleavage of the propyl group |

| [CF₃]⁺ | Trifluoromethyl cation |

| Based on general fragmentation patterns of iodoalkanes. guidechem.comdocbrown.info |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the C-F and C-H bonds. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong, broad bands in the region of 1100-1200 cm⁻¹. wikipedia.org The C-I stretching vibration is expected to be found in the fingerprint region, typically between 500 and 600 cm⁻¹. wikipedia.org The C-H stretching vibrations of the alkyl chain will be observed in the range of 2850-3000 cm⁻¹. The absence of other characteristic functional group absorptions, such as a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1715 cm⁻¹, would confirm the purity of the haloalkane. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Trifluoromethyl | C-F stretch | 1100-1200 | Strong, Broad |

| Iodoalkane | C-I stretch | 500-600 | Medium to Strong |

| Alkyl | C-H stretch | 2850-3000 | Medium to Strong |

| Data based on established correlation tables. wikipedia.org |

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and inherent reactivity of 3-Iodo-1,1,1-trifluorohexane. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and molecular geometry.

Research Findings: While specific QM studies on this compound are not extensively documented in publicly available literature, the principles of quantum mechanics can be applied to predict its characteristics. The presence of the highly electronegative trifluoromethyl (-CF3) group and the large, polarizable iodine atom on the same hexane (B92381) backbone creates a molecule with a complex electronic landscape.

Electronic Structure : The -CF3 group acts as a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This significantly polarizes the carbon backbone, influencing the electron density around the C-I bond. QM calculations would quantify the partial charges on each atom, showing a significant electron deficit on the carbons attached to the fluorine atoms and influencing the carbon bearing the iodine.

Reactivity : The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making the -CF3 group exceptionally stable and generally unreactive. Conversely, the carbon-iodine (C-I) bond is relatively weak and highly polarizable, making it the primary site for nucleophilic substitution or radical reactions. QM studies can model the frontier molecular orbitals (HOMO and LUMO) to predict where electrophilic or nucleophilic attacks are most likely to occur. The high electronegativity of fluorine also creates electronic shielding, which can hinder reaction rates compared to other haloalkanes.

Table 7.1: Typical Bond Dissociation Energies (BDE) This table provides context for the relative bond strengths within a molecule like this compound.

| Bond Type | Typical BDE (kJ/mol) | Implication for Reactivity |

| C-I | ~220-240 | Weakest halogen bond, most likely site of cleavage. |

| C-C | ~340-370 | Stable backbone bond. |

| C-H | ~410-430 | Strong, but weaker than C-F. |

| C-F | ~485-540 | Exceptionally strong, confers chemical stability. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. It offers a balance of computational cost and accuracy, making it a widely used tool for studying organic molecules.

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.

Research Findings: For this compound, DFT could be used to model various reactions, such as nucleophilic substitution at the C-I bond.

Reaction Pathways : By simulating the approach of a nucleophile (e.g., OH⁻) to the carbon atom bonded to iodine, DFT can determine the energetic favorability of different reaction pathways, such as Sₙ1 versus Sₙ2 mechanisms.

Transition State Analysis : DFT can optimize the geometry of the transition state—the highest energy point along the reaction coordinate. For an Sₙ2 reaction, this would involve a pentacoordinate carbon atom. The energy of this transition state determines the reaction rate. Vibrational frequency calculations are then used to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency.

DFT is also adept at analyzing subtle electronic effects that influence a molecule's stability and reactivity.

Research Findings: The trifluoromethyl group in this compound exerts powerful electronic effects.

Inductive Effect : The primary effect is strong electron withdrawal through the sigma bonds (the inductive effect), which polarizes the molecule and can affect the acidity of nearby C-H bonds.

Hyperconjugation : DFT studies on similar fluoroalkanes have shown that hyperconjug

Computational Thermochemistry of Reaction Pathways and Energetics

The primary goal of these computational investigations is to map out the potential energy surface (PES) for various reactions involving this compound. This involves identifying stable molecules, reaction intermediates, and the transition states that connect them. From the PES, key thermochemical data such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies (ΔG) can be calculated to predict reaction feasibility, kinetics, and mechanisms.

Detailed research findings from such computational studies would typically involve a combination of quantum mechanical methods. Density Functional Theory (DFT) is a common choice for its balance of computational cost and accuracy. For higher accuracy, especially for thermochemical data, methods like the Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used, though they are more computationally demanding. The choice of basis set is also crucial for obtaining reliable results.

A theoretical study on the reaction pathways of this compound would likely investigate several key reaction types, including:

Homolytic Bond Dissociation: The cleavage of chemical bonds is a fundamental process. Computational methods can predict the Bond Dissociation Energy (BDE) for each bond within the molecule, indicating the weakest bond and the most likely initial step in thermal decomposition. For this compound, the C-I bond is expected to be the most labile.

Nucleophilic Substitution Reactions: The iodine atom in this compound makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Computational studies would model the reaction pathways (e.g., SN1 or SN2 mechanisms), calculate the activation barriers, and determine the reaction energies for various nucleophiles.

Elimination Reactions: In the presence of a base, this compound could undergo elimination reactions to form an alkene. Computational modeling can elucidate the preferred mechanism (e.g., E1 or E2) and the regioselectivity of the reaction.

The data generated from these computational investigations are typically presented in tables to allow for clear comparison and analysis. The following are examples of the types of data tables that would be generated in a computational thermochemistry study of this compound.

Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound

This table would present the calculated energies required to break specific bonds within the molecule. The values are typically reported in kcal/mol or kJ/mol.

| Bond | Computational Method | Basis Set | Calculated BDE (kcal/mol) |

| C-I | B3LYP-D3 | 6-311+G(d,p) | Data not available |

| C-H (at C3) | B3LYP-D3 | 6-311+G(d,p) | Data not available |

| C-C (C2-C3) | B3LYP-D3 | 6-311+G(d,p) | Data not available |

| C-C (C3-C4) | B3LYP-D3 | 6-311+G(d,p) | Data not available |

Table 2: Calculated Reaction Energetics for a Hypothetical Nucleophilic Substitution Reaction

This table would detail the key energetic parameters for a reaction, such as with a hydroxide (B78521) ion (OH⁻), to illustrate the reaction profile.

| Parameter | Computational Method | Basis Set | Energy (kcal/mol) |

| Reactant Complex Energy | M06-2X | def2-TZVP | Data not available |

| Transition State Energy | M06-2X | def2-TZVP | Data not available |

| Product Complex Energy | M06-2X | def2-TZVP | Data not available |

| Activation Energy (Ea) | M06-2X | def2-TZVP | Data not available |

| Reaction Enthalpy (ΔH) | M06-2X | def2-TZVP | Data not available |

These computational investigations provide deep insights into the chemical behavior of molecules like this compound at a fundamental level, guiding experimental work and helping to understand reaction mechanisms and product distributions.

Q & A

Q. Key parameters :

- Temperature : Photochemical reactions require precise UV exposure to avoid side products.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates.

- Catalyst/initiator : Light or radical initiators (e.g., tert-butyl peroxide) improve efficiency in radical pathways .

Basic: What safety protocols and storage conditions are critical for handling this compound?

Answer:

- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid skin contact due to iodine’s volatility and potential toxicity .

- Storage : Keep in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent light-induced decomposition and hydrolysis .

Advanced: How does the trifluoromethyl group influence the electronic environment and reactivity of this compound?

Answer:

The –CF₃ group exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the C–I bond and increasing susceptibility to nucleophilic substitution (e.g., SN2 mechanisms). This effect is comparable to trifluoromethylated ketones, where fluorine’s electronegativity stabilizes transition states . Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in reactions.

Advanced: How can researchers resolve discrepancies in reported thermal stability data for this compound?

Answer:

Contradictions may arise from impurities or measurement techniques. To address this:

- Analytical methods : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (heating rate: 10°C/min, N₂ atmosphere).

- Purity assessment : Characterize batches via GC-MS or HPLC to rule out degradants (e.g., iodine release).

- Environmental controls : Compare stability in anhydrous vs. humid conditions, as moisture accelerates hydrolysis .

Methodological: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹⁹F NMR : Expect a singlet near δ –67 ppm for the –CF₃ group, with coupling constants (³Jₐᵦ) revealing spatial proximity to iodine.

- ¹³C NMR : The –CF₃ carbon appears as a quartet (¹J₆C-F ≈ 280 Hz).

- IR spectroscopy : C–F stretches at 1100–1250 cm⁻¹ and C–I stretches at 500–600 cm⁻¹.

- Mass spectrometry : Look for molecular ion peaks at m/z 308 (C₆H₁₀F₃I⁺) and fragment ions (e.g., loss of –CF₃ at m/z 159) .

Advanced: How to design cross-coupling reactions using this compound as a substrate?

Answer:

- Palladium-catalyzed couplings : Test Suzuki-Miyaura conditions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Monitor regioselectivity at the iodine site.

- Ligand screening : Bulky ligands (e.g., SPhos) may mitigate steric hindrance from the –CF₃ group.

- Kinetic studies : Use in situ NMR or GC-MS to track reaction progress and optimize catalyst loading .

Advanced: What computational models predict the compound’s behavior in catalytic systems?

Answer:

- DFT calculations : Model transition states for nucleophilic substitution to assess activation energies.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways.

- Docking studies : Predict interactions with enzymatic targets if used in bioactivity assays .

Basic: What are the environmental and disposal considerations for this compound?

Answer:

- Waste management : Collect iodine-containing waste separately and neutralize with sodium thiosulfate before disposal.

- Environmental impact : Avoid aqueous release due to bioaccumulation risks. Consult institutional guidelines for halogenated waste .

Advanced: How does steric bulk from the trifluoromethyl group affect functionalization at the iodine site?

Answer:

The –CF₃ group creates steric hindrance, reducing accessibility for bulky nucleophiles (e.g., tert-butoxide). Mitigation strategies:

- Use smaller nucleophiles (e.g., NH₃).

- Employ phase-transfer catalysts to enhance reactivity in biphasic systems.

- Compare reaction rates with non-fluorinated analogs to quantify steric effects .

Methodological: How to validate the purity of synthesized this compound?

Answer:

- Chromatography : Use silica gel column chromatography (hexane:ethyl acetate, 9:1) or preparative HPLC.

- Elemental analysis : Confirm %C, %H, %F, and %I match theoretical values.

- Melting point : While typically liquid, derivatization (e.g., forming a crystalline urea adduct) can aid purity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.